
NMS-293: A Technical Guide to a Novel Non-
Trapping PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SV 293

Cat. No.: B1682837 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
NMS-293 (also known as itareparib, NMS-P293, and NMS-03305293) is a third-generation,

orally bioavailable, and highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1

(PARP1).[1][2] A key differentiator of NMS-293 is its non-trapping mechanism of action, which

distinguishes it from many earlier generation PARP inhibitors.[3][4] This unique feature,

combined with its high selectivity for PARP1 over PARP2 and excellent central nervous system

(CNS) penetration, positions NMS-293 as a promising therapeutic agent, particularly for the

treatment of brain tumors and in combination with DNA-damaging agents.[5][6] Preclinical

studies have demonstrated its efficacy in homologous recombination deficient (HRD) tumor

models, and early clinical trials have shown encouraging signs of activity and a favorable safety

profile.[6][7][8]

Mechanism of Action: Selective, Potent, and Non-
Trapping PARP1 Inhibition
PARP1 is a crucial enzyme in the DNA damage response (DDR) pathway, particularly in the

repair of single-strand breaks (SSBs).[9] In cancers with deficiencies in homologous

recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP1 leads to

the accumulation of unrepaired SSBs, which collapse replication forks, resulting in double-
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strand breaks (DSBs).[10] The inability to repair these DSBs through the faulty HR pathway

leads to synthetic lethality and tumor cell death.[11]

NMS-293 exerts its anti-tumor effect through the potent and selective inhibition of PARP1's

catalytic activity.[5][7] Unlike many other PARP inhibitors that "trap" the PARP enzyme on DNA,

creating cytotoxic PARP-DNA complexes, NMS-293 is designed to avoid this trapping effect.[3]

[4] This non-trapping mechanism is believed to contribute to a better safety profile, particularly

concerning myelosuppression, and makes NMS-293 an ideal candidate for combination

therapies with chemotherapy or antibody-drug conjugates (ADCs) that also damage DNA.[4]

[12]

The proposed mechanism of action and the distinction between trapping and non-trapping

inhibitors are illustrated in the signaling pathway diagram below.
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Figure 1: Signaling pathway of PARP1 inhibition by NMS-293.
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Preclinical Data
NMS-293 has undergone extensive preclinical evaluation, demonstrating favorable

characteristics for a clinical candidate.[3][5]

Potency and Selectivity
NMS-293 is a highly potent inhibitor of PARP1 with a dissociation constant (Kd) of 2 nM.[3][5] It

exhibits over 200-fold selectivity for PARP1 versus PARP2, a feature that is thought to minimize

off-target effects, such as hematological toxicities, which can be associated with PARP2

inhibition.[7][10][11] In cellular assays, NMS-293 inhibits the synthesis of poly ADP-ribose

(PAR) induced by hydrogen peroxide with an IC50 in the single-digit nanomolar range.[7][11]

Parameter Value Reference

PARP1 Binding Affinity (Kd) 2 nM [3][5]

Selectivity (PARP1 vs. PARP2) >200-fold [7][11]

Cellular PAR Synthesis

Inhibition (IC50)
Single-digit nM [7][11]

Pharmacokinetics and CNS Penetration
NMS-293 displays favorable pharmacokinetic properties, including high metabolic stability

across species, low clearance, and nearly complete oral bioavailability in both rodents and non-

rodents.[5][7][10] A significant feature of NMS-293 is its ability to extensively cross the blood-

brain barrier.[5] In preclinical models (rats and mice), the brain-to-plasma concentration ratio

was observed to be between 4 and 10, which is significantly higher than other major PARP

inhibitors.[3][5] This high CNS penetration makes it a particularly promising agent for primary

brain tumors like glioblastoma and for brain metastases.[5] Furthermore, NMS-293 is not a

substrate for P-glycoprotein (PgP) mediated efflux, a common mechanism of drug resistance.

[3][5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://aacrjournals.org/cancerres/article/78/13_Supplement/4843/629361/Abstract-4843-NMS-P293-a-PARP-1-selective
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://aacrjournals.org/cancerres/article/78/13_Supplement/4843/629361/Abstract-4843-NMS-P293-a-PARP-1-selective
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://aacrjournals.org/cancerres/article/76/14_Supplement/1223/608291/Abstract-1223-NMS-P293-a-novel-potent-and
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://aacrjournals.org/cancerres/article/76/14_Supplement/1223/608291/Abstract-1223-NMS-P293-a-novel-potent-and
https://aacrjournals.org/cancerres/article/78/13_Supplement/4843/629361/Abstract-4843-NMS-P293-a-PARP-1-selective
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://aacrjournals.org/cancerres/article/76/14_Supplement/1223/608291/Abstract-1223-NMS-P293-a-novel-potent-and
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://aacrjournals.org/cancerres/article/76/14_Supplement/1223/608291/Abstract-1223-NMS-P293-a-novel-potent-and
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://synapse.patsnap.com/article/advancements-in-targeted-cancer-therapy-the-potential-of-nms-p293-a-selective-parp-1-inhibitor
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://aacrjournals.org/cancerres/article/78/13_Supplement/4843/629361/Abstract-4843-NMS-P293-a-PARP-1-selective
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://aacrjournals.org/cancerres/article/78/13_Supplement/4843/629361/Abstract-4843-NMS-P293-a-PARP-1-selective
https://www.researchgate.net/publication/327092250_Abstract_4843_NMS-P293_a_PARP-1_selective_inhibitor_with_no_trapping_activity_and_high_CNS_penetration_possesses_potent_in_vivo_efficacy_and_represents_a_novel_therapeutic_option_for_brain_localized_m
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Observation Species Reference

Oral Bioavailability Nearly complete
Rodents and non-

rodents
[5][7]

Brain/Plasma Ratio 4 - 10 Rats and mice [3][5]

P-glycoprotein (PgP)

Substrate
No In vitro [3][5]

Tumor/Plasma Ratio >3.5-fold
Mice (MDA-MB-436

xenograft)
[5]

In Vivo Efficacy
As a single agent, NMS-293 has demonstrated potent, dose-dependent anti-tumor activity in

HRD xenograft models.[5] In mice bearing BRCA1-mutant MDA-MB-436 human breast cancer

xenografts, oral administration of NMS-293 led to complete tumor regressions and cures.[7][11]

A single oral dose of 50 mg/kg resulted in over 95% inhibition of PAR formation in tumors,

which persisted for more than 24 hours.[5]

NMS-293 also shows potent synergistic efficacy when combined with the alkylating agent

temozolomide (TMZ) in glioblastoma (GBM) models, including those resistant to TMZ due to

unmethylated MGMT promoter status.[5][8]

Clinical Development
NMS-293 is being evaluated in several Phase I and II clinical trials, both as a monotherapy and

in combination with other agents.[6][13]

Monotherapy (PARPA-293-001, NCT04182516)
A Phase I dose-escalation study in patients with advanced/metastatic, relapsed/refractory solid

tumors established a maximum tolerated dose (MTD) of 100 mg administered twice daily (BID)

for 28 days in a 28-day cycle.[6][8] The pharmacokinetic profile showed a dose-dependent

increase in exposure with a half-life of approximately 5 to 13 hours.[6] The most common

treatment-related adverse events (TRAEs) were generally mild to moderate and included
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reversible QTcF prolongation, nausea, asthenia, decreased appetite, and vomiting.[6]

Importantly, no dose-dependent trends of myelosuppression were observed.[6]

Combination with Temozolomide in Glioma (PARPA-293-
002, NCT04910022)
This Phase I/II study is evaluating NMS-293 in combination with TMZ in adult patients with

recurrent diffuse gliomas.[6][14] In this study, NMS-293 is administered on days 1-7 with TMZ

on days 1-5 of a 28-day cycle.[6] The combination has been well-tolerated, with no Grade 3 or

higher TRAEs reported at the time of data cutoff.[6][15] The most frequent any-grade TRAEs

were nausea, fatigue, vomiting, decreased appetite, and decreased platelet count, primarily

Grade 1.[6][15] Encouraging clinical activity has been observed, including a confirmed partial

response in a glioblastoma patient and an unconfirmed partial response in a patient with grade

3 IDH-mutant astrocytoma.[6]

Other Combination Studies
The favorable safety profile, particularly the lack of significant bone marrow toxicity, supports

the combination of NMS-293 with other DNA-damaging agents.[4] The FDA has cleared

Investigational New Drug (IND) applications for Phase I studies combining NMS-293 with

temozolomide in relapsed small cell lung cancer (SCLC) (PARPA-293-004) and with topotecan

in BRCA wild-type ovarian cancer (PARPA-293-003).[12][16]

Trial Identifier Phase Population Intervention Status

PARPA-293-001

(NCT04182516)
I

Advanced/metast

atic solid tumors

NMS-293

monotherapy

Completed dose

escalation

PARPA-293-002

(NCT04910022)
I/II

Recurrent diffuse

gliomas

NMS-293 +

Temozolomide
Recruiting

PARPA-293-003 I
BRCA wild-type

ovarian cancer

NMS-293 +

Topotecan
IND cleared

PARPA-293-004 I
Relapsed small

cell lung cancer

NMS-293 +

Temozolomide
IND cleared
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Experimental Protocols
Detailed, step-by-step experimental protocols for NMS-293 are proprietary to Nerviano Medical

Sciences. However, based on published abstracts, the key methodologies can be outlined as

follows.

Cellular PAR Synthesis Inhibition Assay
This assay is designed to confirm the on-target mechanism of action of NMS-293 in a cellular

context.
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Experimental Workflow: PAR Synthesis Inhibition Assay

1. Cell Seeding
Seed tumor cells in multi-well plates.

2. Compound Incubation
Pre-incubate cells with varying
concentrations of NMS-293.

3. DNA Damage Induction
Induce DNA damage using an agent like

hydrogen peroxide (H2O2).

4. Cell Lysis
Lyse the cells to release cellular contents.

5. PAR Detection
Quantify PAR levels using an ELISA-based

assay or Western blotting.

6. Data Analysis
Calculate IC50 value by plotting PAR levels

against NMS-293 concentration.
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Figure 2: Workflow for PAR synthesis inhibition assay.
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Principle: To measure the ability of NMS-293 to inhibit PARP1 enzymatic activity within cells

following the induction of DNA damage.

Methodology Outline:

Tumor cells (e.g., HeLa or specific cancer cell lines) are cultured in microplates.

Cells are pre-treated with a serial dilution of NMS-293 for a defined period.

DNA damage is induced by adding an agent such as hydrogen peroxide (H2O2) or MMS

to stimulate PARP1 activity.[7][11]

After a short incubation, the reaction is stopped, and cells are lysed.

The amount of poly(ADP-ribose) (PAR) generated is quantified, typically using an anti-PAR

antibody in an ELISA or by Western blot analysis.

The concentration of NMS-293 that inhibits PAR synthesis by 50% (IC50) is determined.[7]

In Vivo Xenograft Efficacy Studies
These studies assess the anti-tumor activity of NMS-293 in a living organism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://aacrjournals.org/cancerres/article/76/14_Supplement/1223/608291/Abstract-1223-NMS-P293-a-novel-potent-and
https://www.researchgate.net/publication/305665778_Abstract_1223_NMS-P293_a_novel_potent_and_selective_PARP-1_inhibitor_with_high_antitumor_efficacy_and_tolerability
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow: In Vivo Xenograft Study

1. Cell Implantation
Implant human tumor cells (e.g., MDA-MB-436)
subcutaneously into immunocompromised mice.

2. Tumor Growth
Allow tumors to grow to a palpable size

(e.g., 100-200 mm³).

3. Animal Randomization
Randomize mice into vehicle control and

treatment groups.

4. Dosing
Administer NMS-293 (e.g., orally) or vehicle

according to the planned schedule and dose.

5. Monitoring
Measure tumor volume and body weight

regularly (e.g., 2-3 times per week).

6. Endpoint Analysis
Analyze tumor growth inhibition (TGI),

regressions, and overall survival.
Collect tumors for PD analysis (e.g., PAR levels).
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Figure 3: Workflow for in vivo xenograft efficacy study.
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Principle: To evaluate the ability of orally administered NMS-293 to inhibit the growth of

human tumors in an animal model.

Methodology Outline:

Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with a

suspension of human cancer cells known to have HRD (e.g., BRCA1-mutant MDA-MB-

436).[5]

Tumors are allowed to establish and grow to a predetermined size.

Animals are randomized into groups to receive either vehicle control or NMS-293 at

various doses and schedules via oral gavage.

Tumor dimensions are measured periodically with calipers, and tumor volume is

calculated. Animal body weight and general health are also monitored as indicators of

toxicity.

The study continues until tumors in the control group reach a specified endpoint. Efficacy

is assessed by comparing tumor growth between treated and control groups.[7]

For pharmacodynamic (PD) studies, tumors can be harvested at specific time points after

dosing to measure drug concentration and target engagement (e.g., PAR levels).[5]

Conclusion
NMS-293 is a highly selective, potent, brain-penetrant PARP1 inhibitor with a distinguishing

non-trapping mechanism. This unique combination of features offers the potential for improved

tolerability and expanded therapeutic opportunities, particularly in combination with DNA-

damaging agents and for the treatment of CNS malignancies. Preclinical data are robust, and

early clinical results are promising, supporting its continued development as a next-generation

PARP inhibitor.[1][4][6] The ongoing and planned clinical trials will be crucial in defining the role

of NMS-293 in the evolving landscape of cancer therapy.[12]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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